Epirubicin's cytotoxicity stems from its direct interaction with DNA and inhibition of key enzymes.
The following table summarizes key experimental findings and quantitative data on epirubicin-DNA interactions.
| Study Focus / Method | Key Findings & Quantitative Data | Experimental Details |
|---|---|---|
| Binding Affinity & Stability [6] | Strong binding to mismatched DNA (CC/CT); 50% DNA synthesis inhibition at 17 μmol/L [3] | Isothermal Titration Calorimetry (ITC), Thermal Denaturation |
| Structural Conformation [1] | FTIR shows binding via G/C bases & phosphate backbone; Circular Dichroism suggests partial B-to-A DNA transition | Fourier-Transform Infrared (FTIR) Spectroscopy, Circular Dichroism (CD) |
| Single-Molecule Resolution [6] | FCS confirms stronger binding to mismatched DNA over matched DNA | Fluorescence Correlation Spectroscopy (FCS) |
| Histone Interaction [5] | Binds histone H3; FRET molecular distance r = 1.86 nm; induces α-helix structure increase from 32.4% to 49.4% | Fluorescence Resonance Energy Transfer (FRET), Circular Dichroism (CD) |
Researchers can use the following established methodologies to study epirubicin-DNA interactions.
This protocol characterizes the binding affinity and mode of interaction between Epirubicin and DNA.
This experiment assesses the stabilizing effect of epirubicin on DNA through melting temperature.
The molecular interactions of epirubicin trigger a cascade of cellular events culminating in cell death, summarized in the following pathway.
Cellular pathway of epirubicin from DNA binding to apoptosis.
Current research extends beyond the core mechanism to address challenges and applications.
The pharmacokinetics of epirubicin are best described by a three-compartment model after intravenous administration [1] [2]. The table below summarizes the core parameters:
| Parameter | Median Value | Description |
|---|---|---|
| Initial Half-life (α) | 3.2 minutes | Represents rapid distribution from central compartment to highly perfused tissues [1]. |
| Intermediate Half-life (β) | 1.2 hours | Represents distribution to less perfused tissues [1]. |
| Terminal Half-life (γ) | 32 hours | Represents elimination; governs total drug exposure [1]. |
| Volume of Distribution (Vdss) | 1000 L/m² | Indicates extensive tissue distribution [1] [2]. |
| Total Plasma Clearance (CL) | 46 L/h/m² | Predominantly hepatic/biliary; significantly higher than doxorubicin [1] [2]. |
| Linearity | Up to 150-180 mg/m² | Pharmacokinetics are linear within this dose range [1]. |
| Protein Binding | 77% | Primarily to albumin; independent of drug concentration [2]. |
Epirubicin undergoes extensive hepatic metabolism, which is crucial for its activity and reduced toxicity profile [1] [2].
| Metabolite | Type | Activity |
|---|---|---|
| Epirubicinol | 13(S)-dihydro derivative | ~10% of parent drug activity [2]. |
| Epirubicin Glucuronide | Glucuronide conjugate | Unique to epirubicin; rapid elimination pathway [1] [2]. |
| Epirubicinol Glucuronide | Glucuronide conjugate | Inactive; facilitates biliary excretion [1] [2]. |
| 4 Aglycones | Sugar moiety lost | Formed via hydrolysis/redox; considered inactive [2]. |
Elimination is primarily via the biliary system, with only 11-15% of the administered dose excreted unchanged in urine or bile [1] [2]. The glucuronidation pathway is a unique feature of epirubicin metabolism in humans and is a major reason for its faster clearance and reduced toxicity compared to doxorubicin [1] [2].
To generate the data for a population pharmacokinetic model, such as the one developed by [3], the following protocol is typical:
The area under the plasma concentration-time curve (AUC) of epirubicin is correlated with the degree of white blood cell kill, making it a useful predictor of hematological toxicity [1]. Pharmacokinetic data can inform dosing guidelines, especially in patients with impaired liver function.
Based on a population model targeting an AUC of 4000 ng·h/ml, the following dosing guidelines were proposed to optimize systemic exposure [3]:
| AST Level (IU/L) | Recommended Dose |
|---|---|
| < 150 | 125 mg |
| 150 - 250 | 90 mg |
| 250 - 500 | 60 mg |
| > 500 | 30 mg |
These guidelines, which do not require adjustment for body surface area, were found to achieve the target AUC with greater precision than traditional methods based on bilirubin or BSA [3].
The following diagram illustrates the structural three-compartment model and the primary metabolic pathways of epirubicin.
Diagram 1: Three-compartment model and metabolic pathways of epirubicin.
Diagram 2: Detailed map of epirubicin metabolism.
Epirubicin's pharmacokinetics are well-characterized by a three-compartment model with extensive tissue distribution and a unique glucuronidation metabolism pathway. This profile underlies its clinical efficacy and differentiated safety compared to other anthracyclines. Population modeling has further refined its use, enabling optimized dosing based on individual patient factors like liver function.
Different experimental methods have been used to characterize the binding between Epirubicin and BSA. The table below summarizes key parameters from these studies.
| Parameter | Reported Value | Experimental Method | Context / Conditions |
|---|---|---|---|
| Binding Constant (Ka) | ( 5.05 \times 10^5 \text{L·mol}^{-1} ) | Fluorescence Spectrometry | Indicates strong binding; study using thiol-functionalized magnetic nanoparticles [1]. |
| Binding Constant (Ka) | ( 3.04 \times 10^6 \text{L·mol}^{-1} ) | Electrochemical Method | Measured via reduction peak shift on a glassy carbon electrode in Tris-HCl buffer (pH 6.80) [2]. |
| Number of Binding Sites (n) | 1.15 | Fluorescence Spectrometry | Slightly more than one binding site per BSA molecule [1]. |
| Binding Site Location | Site I (Subdomain IIA) | Competitive Displacement | Determined via site-marker competitive experiments [1]. |
| Protein Binding (in humans) | 77% | Clinical Pharmacokinetics | Binding to human serum proteins; based on DrugBank data [3]. |
The following sections detail the methodologies from key studies investigating the Epirubicin-BSA interaction.
This protocol used thiol-functionalized Fe₃O₄ magnetic nanoparticles for immobilizing and separating BSA [1].
This experimental workflow is summarized below:
This method measured the interaction by monitoring changes in Epirubicin's electrochemical behavior upon BSA binding [2].
The interaction between Epirubicin and serum albumin has significant implications for its behavior in the body and the development of drug delivery systems.
The summarized data and methods can directly inform your research:
| Study Population & Design | Key Findings on Genotype/Phenotype | Clinical Outcome & Statistical Significance |
|---|
| 135 early-stage BC patients (FEC chemo) [1] | CC genotype: ↓ epirubicin clearance (median 103.3 L/hr) CT/TT genotypes: ↑ clearance (median 134.0 L/hr) | CC vs. TT: ↑ risk of grade 3-4 leukopenia (P=0.038) CT/TT vs. CC: ↑ risk of early recurrence (P=0.039) | | 427 Chinese BC patients (EC-D chemo) [2] | Cardiotoxicity (LVEF decline ≥10% to <53%) assessed over 12 months | Overall cardiotoxicity: 4.2% TT genotype: 1.1% incidence CT genotype: 3.1% incidence CC genotype: 7.8% incidence (P=0.026) | | 205 BC patients (TIGER cohort) [3] | Comparison of invasive disease-free survival (iDFS) | Tyr/Tyr genotype: 8.6 years mean iDFS His carriers (His/His or His/Tyr): 7.5 years mean iDFS Adj. HR for Tyr/Tyr vs. His carriers: 2.64 (95% CI 1.22-5.71); P=0.014 |
Below is a standardized experimental workflow for genotyping the UGT2B7 -161C>T SNP (rs7668258) using the pyrosequencing method as described in the clinical studies.
UGT2B7 -161C>T genotyping workflow.
Detailed Protocol Steps [2]:
The UGT2B7 enzyme is primarily responsible for the glucuronidation and subsequent inactivation of epirubicin and its active metabolite, epirubicinol [3] [4]. The -161C>T polymorphism is located in the promoter region of the gene. While its functional impact is complex, it is in strong linkage disequilibrium with other promoter variants and the well-known coding SNP His268Tyr, together influencing enzyme expression and activity [3].
The presented data reveals a critical efficacy-toxicity balance. The CC genotype is associated with higher drug exposure (lower clearance), which may lead to more potent antitumor effects but also increases the risk of severe toxicities like leukopenia and cardiotoxicity [1] [2]. Conversely, the T allele (CT/TT genotypes) is linked to faster drug clearance, offering a protective effect against cardiotoxicity [2] but potentially increasing the risk of disease recurrence due to sub-therapeutic drug levels [1]. Interestingly, one study suggests that the Tyr/Tyr genotype (TT) is associated with the best long-term survival outcomes [3], highlighting the need to consider the entire clinical profile.
For researchers, the key implications are:
Epirubicin is a key anthracycline chemotherapeutic agent used in treating breast, gastric, lung, and ovarian cancers, as well as lymphomas [1] [2]. It is typically administered intravenously once every 21 days, with dosing based on Body Surface Area (BSA). Despite this standardization, clinical studies report marked inter-subject variability in systemic exposure, with up to a 10-fold difference in the area under the plasma concentration-time curve (AUC) [1] [2]. This variability is critically important because epirubicin has a narrow therapeutic window; small differences in exposure can lead to significant variations in both treatment efficacy and toxicity, such as neutropenia and cardiotoxicity [1] [2].
Current model-informed precision dosing (MIPD) approaches, including Physiologically Based Pharmacokinetic (PBPK) modeling, offer a "bottom-up" strategy to optimize initial dose selection. A PBPK model integrates physiological data for a population with a drug's physicochemical and in vitro data to simulate its absorption, distribution, metabolism, and excretion (ADME) in a virtual population [1] [2] [3]. This allows researchers to:
The workflow below illustrates the core structure and process of building a whole-body PBPK model.
PBPK model integrates organism, drug, and administration data to simulate pharmacokinetics.
A primary objective of recent PBPK research has been to identify the physiological and molecular characteristics that drive variability in epirubicin's systemic exposure (AUC). Multivariable linear regression modeling of simulated data from 2000 virtual oncology patients revealed that a specific set of factors can explain 87% of the observed variability in epirubicin exposure [1] [2].
The table below summarizes these key determinants.
| Determinant Category | Specific Factor | Impact on Epirubicin Exposure |
|---|---|---|
| Enzyme Expression | Hepatic UGT2B7 Expression | A primary driver; reduced expression increases exposure [1] |
| Renal UGT2B7 Expression | A primary driver; reduced expression increases exposure [1] | |
| Patient Demographics | Age | An important covariate [1] |
| Body Surface Area (BSA) | An important covariate (used for standard dosing) [1] | |
| Sex | An important covariate [1] | |
| Physiological Metrics | Plasma Albumin Concentration | An important covariate [1] |
| Glomerular Filtration Rate (GFR) | An important covariate [1] | |
| Haematocrit | An important covariate [1] |
These determinants are interconnected, as shown in the following relationship diagram.
Multiple interconnected factors influence variability in epirubicin exposure.
Building a robust PBPK model requires generating and integrating high-quality in vitro data. The following protocols are adapted from the recent study that developed the epirubicin PBPK model.
This experiment aims to characterize the metabolism of epirubicin by UGT2B7, which is crucial for defining metabolic clearance parameters in the PBPK model [2].
This protocol outlines the computational workflow for creating the PBPK model using specialized software.
The developed PBPK model for epirubicin has several powerful applications in oncology drug development and clinical practice.
Epirubicin is a semi-synthetic anthracycline antibiotic widely used in cancer chemotherapy for treating breast, lung, stomach, and ovarian cancers, as well as childhood rhabdomyosarcoma. As a more lipophilic derivative of doxorubicin, epirubicin penetrates cell membranes more easily and undergoes extensive glucuronic acid conjugation, resulting in potentially reduced accumulation and side effects compared to other anthracyclines. However, serious side effects, particularly dose-dependent cardiotoxicity, remain a significant concern. Therapeutic drug monitoring through precise bioanalytical methods is essential for optimizing dosing regimens, minimizing toxicity, and improving treatment outcomes. This document details a validated, highly sensitive HPLC-FL method for epirubicin quantification in human plasma and urine, suitable for pharmacokinetic studies and therapeutic drug monitoring in clinical practice [1] [2].
The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) separation followed by fluorescence detection. The technique leverages the native fluorescence of epirubicin, which eliminates the need for derivatization. Sample preparation via solid-phase extraction (SPE) ensures effective clean-up of complex biological matrices (plasma and urine), reducing interference and enhancing method sensitivity and specificity. The optimized protocol provides exceptional sensitivity with a lower limit of quantification (LLOQ) of 0.5 ng/mL, making it suitable for monitoring the low drug concentrations typically found in biological samples after therapeutic administration [1] [2].
The sample preparation workflow for epirubicin extraction from biological matrices is systematically outlined below.
Prior to sample analysis, perform system suitability tests to ensure optimal chromatographic performance:
The method was comprehensively validated according to International Conference on Harmonisation (ICH) guidelines for bioanalytical method validation. The following tables summarize the key validation parameters.
Table 1: Analytical Performance Characteristics of the HPLC-FL Method for Epirubicin
| Validation Parameter | Plasma | Urine |
|---|---|---|
| Linearity Range | 0.5-100 ng/mL | 0.5-100 ng/mL |
| Correlation Coefficient (r²) | >0.999 | >0.999 |
| Limit of Detection (LOD) | 0.25 ng/mL | 0.25 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.5 ng/mL |
| Accuracy (% Recovery) | 94.65-100.26% | 95.2-101.8% |
| Precision (RSD%) | <2% | <2% |
| Intra-day Precision (RSD%) | 1.2-4.5% | 1.5-4.8% |
| Inter-day Precision (RSD%) | 3.2-6.1% | 3.5-6.4% |
Table 2: Stability of Epirubicin in Biological Matrices Under Various Conditions
| Stability Condition | Duration | Result |
|---|---|---|
| Short-term (Room Temperature) | 24 hours | Stable (<5% degradation) |
| Long-term (-20°C) | 30 days | Stable (<8% degradation) |
| Freeze-thaw (3 cycles) | - | Stable (<7% degradation) |
| Processed Sample (Autosampler, 4°C) | 24 hours | Stable (<6% degradation) |
The optimized method has been successfully applied to determine epirubicin concentrations in samples from a 19-year-old patient with metastatic alveolar rhabdomyosarcoma receiving a 6-hour intravenous infusion. Below is the clinical sampling and data application workflow.
Analysis of real patient samples revealed:
The high urine concentrations (detectable for up to 24 hours post-administration) underscore the importance of strict safety protocols for medical staff and caregivers handling biological samples or caring for patients receiving epirubicin therapy.
Table 3: Troubleshooting Common Issues in Epirubicin HPLC-FL Analysis
| Problem | Possible Cause | Solution |
|---|---|---|
| Low recovery | Incomplete elution from SPE cartridge | Increase elution volume or adjust eluent composition |
| Peak tailing | Column degradation or inappropriate mobile phase pH | Replace column, adjust buffer pH to 4.1 |
| Retention time shift | Mobile phase composition variation or column temperature fluctuation | Prepare fresh mobile phase, maintain constant column temperature |
| Reduced sensitivity | Detector lamp aging or sample degradation | Check detector performance, protect samples from light |
| High background noise | Contaminated column or mobile phase | Filter mobile phase, clean or replace column |
The described HPLC-FL method provides a robust, sensitive, and specific approach for quantifying epirubicin in human plasma and urine. With an LOQ of 0.5 ng/mL and excellent precision and accuracy, this method is suitable for comprehensive pharmacokinetic studies, therapeutic drug monitoring, and supporting personalized chemotherapy regimens. The sample preparation protocol using SPE effectively cleanses biological matrices while maintaining high recovery rates. Application in clinical settings has demonstrated the method's practicality for monitoring epirubicin levels in cancer patients, with the added benefit of assessing potential exposure risks through urinary drug excretion. This protocol represents a valuable tool for oncology researchers and clinical laboratories involved in optimizing anthracycline-based cancer chemotherapy.
Epirubicin, a key anthracycline chemotherapeutic agent, is widely used against various cancers including breast cancer and colorectal metastases to the liver. Therapeutic Drug Monitoring (TDM) is crucial due to significant interindividual variability in drug exposure with standard Body Surface Area (BSA) dosing, which can limit efficacy and increase toxicity risks [1]. Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) has emerged as the gold standard for quantifying epirubicin in biological matrices due to its superior sensitivity, specificity, and ability to overcome limitations of traditional detection methods [2].
This document provides detailed application notes and standardized protocols for the bioanalysis of epirubicin in human serum and tissue samples, supporting personalized treatment strategies in oncology.
The complete analytical process for epirubicin quantification, from sample collection to data analysis, follows a structured workflow. The diagram below outlines the key stages:
This protocol is adapted from a validated method for determining epirubicin in human serum [3] [2].
This protocol is designed to efficiently extract epirubicin that has intercalated into DNA within tumor tissue [4].
Chromatography:
Mass Spectrometry (ESI+/MRM):
The described methods have been rigorously validated. Key performance parameters are summarized below.
Table 1: Validation Parameters for LC-ESI-MS/MS Analysis of Epirubicin in Serum [2]
| Parameter | Result | Note |
|---|---|---|
| Linear Range | Up to 150 µg/L | Covers expected concentrations after DEM-TACE |
| Accuracy (Recovery) | 92% - 98% | Assessed at four QC levels (5, 40, 80, 150 µg/L) |
| Precision (RSD) | < 3.7% | Intra- and inter-day RSD |
| Limit of Detection (LOD) | 1 µg/L | - |
| Matrix Effect | Evaluated | Carried out using four QCs on five separate days |
Table 2: Capillary Microsampling (True Dose) Performance for Epirubicin [1]
| Parameter | Result | Note |
|---|---|---|
| Technology | True Dose Liquid Capillary | Integrates IS at collection; room temp stability |
| Correlation (R²) | ≥ 0.99 | Capillary vs. conventional venous samples |
| Intra-assay CV% | ≤ 11% | From Day 3 post-activation onward |
| Analyte Stability | Up to 14 days | At ambient temperatures |
| Hematocrit Effect | ≤ 17% signal variation | Across 7-18 g/dL range |
A robust Limited Sampling Strategy (LSS) using Maximum A Posteriori (MAP) Bayesian estimation has been developed and validated to estimate epirubicin clearance with minimal patient burden [5].
A multigene mRNA-based Drug Response Predictor (DRP) has been prospectively validated to predict the efficacy of epirubicin in advanced breast cancer [6].
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low Recovery | Incomplete elution from SPE; inefficient DNA precipitation (tissue). | Optimize SPE elution solvent composition. Ensure adequate vortexing/sonication after adding protein precipitation solvents. |
| Poor Chromatography | Column degradation; mobile phase pH imbalance. | Guard column usage. Freshly prepare mobile phases. Adjust formic acid concentration (0.1% is typical). |
| Ion Suppression | Co-eluting matrix components. | Improve sample cleanup. Optimize LC gradient to shift epirubicin retention away from matrix peaks. |
| High Background Noise | Contaminated ion source or solvent impurities. | Clean ion source regularly. Use high-purity MS-grade solvents and reagents. |
The LC-ESI-MS/MS protocols detailed herein provide robust, sensitive, and specific methods for quantifying epirubicin in various biological matrices. The combination of efficient sample preparation, optimized chromatographic separation, and selective MRM detection enables reliable therapeutic drug monitoring and advanced pharmacokinetic research. The integration of novel capillary microsampling techniques and predictive biomarkers like the DRP holds significant promise for personalizing epirubicin therapy, ultimately aiming to maximize efficacy while minimizing toxicity for cancer patients.
The table below summarizes the key parameters and performance metrics of two solid-phase extraction methods for determining epirubicin in plasma.
| Parameter | MSPME with DDAB-coated Fe₃O₄@SiO₂ NPs & LC-FL [1] | MMIPs with Fe₃O₄@SiO₂ & HPLC-UV [2] |
|---|---|---|
| Extraction Sorbent | Didodecyldimethylammonium bromide (DDAB) coated on silica-magnetite nanoparticles [1] | Magnetic Molecularly Imprinted Polymers (MMIPs) on Fe₃O₄@SiO₂ [2] |
| Analysis Technique | Liquid Chromatography with Fluorescence Detection (LC-FL) [1] | High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) [2] |
| Linear Range | 0.001 – 1 µg/mL [1] | 0.0002 – 0.5 µg/mL [2] |
| Limit of Detection (LOD) | 0.0005 µg/mL [1] | 0.00009 µg/mL (0.08969 ng/mL) [2] |
| Limit of Quantification (LOQ) | 0.001 µg/mL [1] | Not explicitly stated |
| Analyte Recovery | 80 ± 5% [1] | Not explicitly stated for plasma in validation |
| Key Advantage | Simple, miniaturized protocol; suitable for small sample volumes [1] | High selectivity due to molecular imprinting; high adsorption capacity (8.19 mg g⁻¹ for EPI) [2] |
This protocol uses surfactant-coated magnetic nanoparticles for a simple and efficient extraction [1].
This method uses a sorbent designed for high selectivity towards epirubicin [2].
The following diagram illustrates the key steps of the Magnetic Solid-Phase Microextraction protocol.
Bladder cancer represents a significant global health burden, with non-muscle-invasive bladder cancer (NMIBC) accounting for approximately 75% of newly diagnosed cases. The clinical management of NMIBC presents a substantial challenge due to its exceptionally high recurrence rate of 50-70% within five years following initial treatment, the highest among all solid tumors. This high recurrence frequency also renders bladder cancer the most expensive cancer to manage over a patient's lifetime when considering total treatment costs. The standard therapeutic approach for NMIBC involves transurethral resection of bladder tumor (TURBT) followed by adjuvant intravesical therapy to eradicate residual microscopic disease and prevent recurrence. Intravesical therapy delivers chemotherapeutic or immunotherapeutic agents directly into the bladder lumen, maximizing local drug exposure while minimizing systemic toxicity—a critical advantage over conventional systemic chemotherapy. [1] [2] [3]
Epirubicin is a semi-synthetic anthracycline antibiotic and a stereoisomer of doxorubicin that has demonstrated significant efficacy in intravesical instillation protocols for NMIBC. Its mechanism of action involves multiple pathways that collectively inhibit cancer cell proliferation and viability. As a DNA intercalating agent, epirubicin inserts itself between DNA base pairs, disrupting DNA replication and transcription processes. The compound also functions as a potent topoisomerase II inhibitor, stabilizing the DNA-topoisomerase II complex and preventing DNA religation, which leads to double-strand breaks and apoptosis. Additionally, epirubicin undergoes quinone cycling that generates cytotoxic free radicals, contributing to its antitumor efficacy. Compared to other anthracyclines, epirubicin demonstrates minimal trans-urothelial absorption when administered intravesically, resulting in favorable local efficacy with reduced systemic exposure and side effects. This pharmacological profile makes it particularly suitable for intravesical administration in NMIBC management. [4] [5] [6]
Patient Evaluation: Comprehensive assessment should include verification of bladder integrity post-TURBT (absence of perforation), urinalysis to exclude urinary tract infection, and evaluation of renal and hepatic function. Patients should be assessed for symptoms of dysuria, gross hematuria, fever, or other constitutional symptoms that may necessitate treatment deferral. [7] [8]
Contraindications: Absolute contraindications include frank bladder perforation, known hypersensitivity to epirubicin or other anthracyclines, active urinary tract infection, and pregnancy or lactation. Relative contraindications may include severe irritative voiding symptoms or recent traumatic catheterization. Within 7-14 days of bladder surgery or traumatic catheterization, instillation should be approached with caution. [7] [9]
Medication Reconciliation: Review of current medications is essential, particularly anticoagulants such as warfarin, aspirin, or clopidogrel. While not absolute contraindications, their use requires careful consideration in the context of recent TURBT. [8]
Table 1: Epirubicin Preparation Protocols for Intravesical Administration
| Parameter | Standard Protocol | Variations/Notes |
|---|---|---|
| Recommended Dose | 50-80 mg in 50 mL saline [5] | 30-50 mg also used in some protocols [2] |
| Reconstitution Solution | 0.9% sodium chloride (preservative-free) [7] | Sterile water also acceptable for some formulations |
| Preparation Facilities | Biological safety cabinet (Class II, Type A) recommended [7] | Closed system drug transfer device as alternative |
| Personal Protective Equipment | Chemotherapy gloves (non-powdered), disposable non-permeable gown, protective eyewear [7] | N-95 respirator may be used per institutional policy |
| Stability & Storage | Use immediately after preparation | Stable for 2 hours at room temperature |
The following workflow outlines the standardized procedure for intravesical epirubicin administration:
Step-by-Step Protocol:
Patient Preparation: Confirm patient identity using two identifiers and verify the correct medication, dose, and route using the "Five Rights" of medication safety. Ensure the patient has emptied their bladder completely immediately before the procedure. [7] [8]
Aseptic Catheterization: Using strict sterile technique, insert a 12-14 French urethral catheter with minimal lubrication to avoid drug inactivation. Confirm proper placement in the bladder by observing urine return. [7] [8]
Drug Instillation: Drain the residual urine completely, then slowly instill the prepared epirubicin solution via gravity drainage. Avoid excessive pressure that could cause vesicoureteral reflux. Following instillation, clamp the catheter and remove it carefully to prevent intraurethral exposure. [8]
Dwell Period Management: Instruct the patient to retain the solution for 1-2 hours, repositioning every 15 minutes (supine, prone, left and right lateral decubitus) to ensure complete bladder wall contact. For patients unable to retain the full volume, consider a shorter dwell time rather than early voiding. [8] [5]
Voiding and Biohazard Disposal: After the dwell time, the patient should void while sitting to minimize splashing. All voided urine requires special handling—add one cup of household bleach to the toilet, let stand for 15 minutes before flushing. This procedure should be repeated for all voids within 24 hours post-instillation. [8]
Post-Procedure Care: Encourage increased fluid intake (2-3 liters daily) for the next 24-48 hours to promote drug clearance and dilute urinary metabolites. Provide written instructions regarding potential side effects and emergency contact information. [8]
Table 2: Epirubicin Instillation Regimens for NMIBC
| Regimen Type | Frequency | Duration | Clinical Context | Evidence Level |
|---|---|---|---|---|
| Single Immediate | Single dose within 6-24 hours post-TURBT | One time only | Low-risk tumors, immediately after resection | Reduced recurrence by nearly 50% [5] |
| Induction | Weekly instillations | 6-8 weeks | Intermediate/high-risk tumors, first-line therapy | Standard of care [2] [8] |
| Short-term Maintenance | Every 2 weeks for 4 months | 5 months total | Alternative maintenance approach | 3-year RFS: 55.1% [10] |
| Long-term Maintenance | Monthly instillations after initial cycle | 7-12 months total | Extended prophylaxis | 3-year RFS: 48.5% (NSD) [10] |
Table 3: Clinical Efficacy of Intravesical Epirubicin in NMIBC
| Efficacy Parameter | Epirubicin Performance | Comparative Agents |
|---|---|---|
| Recurrence Rate Reduction | 33.9% IUC-positive rate vs. 42.1% in control (p=0.005) [5] | BCG shows lower recurrence than EPI [2] |
| Impact on Tumor Stage | Lower IUC-positive rates across all stages [5] | - |
| 3-Year Recurrence-Free Survival | 48.5%-55.1% across regimens [10] | No significant difference between short/long-term [10] |
| Direct Anti-Cancer Effect | HR 0.163 for positive IUC (p<0.001) [5] | - |
| Progression Impact | Limited or non-significant vs. BCG [2] | Similar to MMC and Gemcitabine [2] |
The direct anti-cancer effect of immediate single-instillation epirubicin was demonstrated in a study of 158 patients, where the immediate urine cytology (IUC)-positive rate was significantly lower in the epirubicin group (33.9%) compared to the non-treatment group (42.1%). Multivariate analysis confirmed that epirubicin instillation was independently associated with negative IUC results across all tumor stages, grades, sizes, and multiplicities. [5]
Table 4: Adverse Events Associated with Intravesical Epirubicin
| Adverse Event | Frequency | Management Strategies |
|---|---|---|
| Cystitis | 34% (most common) [2] | Symptomatic management, consider dose adjustment |
| Dysuria/Pollakiuria | 10-15% [2] | Ensure asymptomatic before instillation |
| Hematuria | 5-15% [2] | Exclude infection, defer if gross hematuria present |
| Bladder Irritation/Spasms | 7.2% [2] | Anticholinergics if needed |
| Flu-like Symptoms | Common (>1 in 10) [8] | Self-limiting (2-3 days) |
| Urinary Tract Infection | Occasional (1 in 10-50) [8] | Antibiotics, defer treatment until resolved |
| Skin Rash | 2.3% [2] | Monitor for hypersensitivity |
| Treatment Discontinuation | Occasional due to bladder discomfort [8] | Symptomatic management |
The safety profile of intravesical epirubicin is generally favorable, with most adverse events being local in nature and self-limiting. A significant advantage of the intravesical route is the absence of systemic chemotherapy side effects such as bone marrow suppression, significant alopecia, or severe nausea, which are commonly associated with systemic administration of anthracyclines. [8] [6]
Novel drug delivery approaches are being investigated to enhance the efficacy and retention of intravesical epirubicin. Among the most promising is the magnetic multi-walled carbon nanotube (mMWCNTs-EPI) system, which combines carboxylated MWCNTs with Fe₃O₄ magnetic nanoparticles and epirubicin. This system addresses several limitations of conventional intravesical therapy by providing: [1]
The molecular interactions in this advanced delivery system can be visualized as follows:
Preparation Protocol for mMWCNTs-EPI:
Functionalization of MWCNTs: Disperse 750 mg pristine MWCNTs in 300 mL mixed acid solution (sulfuric:nitric acid, 1:3 ratio). Sonicate at 80 kHz for 30 minutes, then heat to 95°C for 4 hours to generate carboxylated MWCNTs (MWCNTs-COOH). [1]
Magnetic Nanoparticle Conjugation: Disperse 100 mg dried MWCNTs-COOH in double-distilled water. Add 42.8 mg FeCl₂·4H₂O and 116.8 mg FeCl₃·6H₂O (Fe²⁺:Fe³⁺ molar ratio 1:2). Sonicate for 5 minutes, purge with Ar₂ for 30 minutes, then heat to 60°C with ammonium hydroxide addition. Maintain at 60°C for 2 hours, then 90°C for 30 minutes. [1]
Drug Loading and Sterilization: Incubate mMWCNTs with epirubicin solution at optimized ratios for 24 hours. Separate by centrifugation and wash to remove unbound drug. Sterilize by ultraviolet radiation for 6 hours on an ultraclean stage. [1]
Characterization and Quality Control: Perform transmission electron microscopy (TEM) and field-emission scanning electron microscopy to confirm nanostructure. Verify magnetic properties using AGM magnetometry. Assess drug loading efficiency through HPLC and validate sterility. [1]
Difficulty with Catheterization: If catheter insertion is traumatic or difficult, defer treatment for 7-14 days to allow mucosal healing, as instillation in the setting of mucosal injury increases the risk of complications such as periurethral diverticulum formation. [9]
Compromised Bladder Integrity: Suspected or confirmed bladder perforation represents an absolute contraindication to instillation due to the risk of life-threatening systemic absorption and chemical peritonitis. [7]
Inability to Retain Instillate: For patients with poor bladder capacity or intolerable symptoms, consider reducing the dwell time rather than allowing early voiding. Premedication with anticholinergics may help manage bladder spasms. [7]
Systemic Exposure Concerns: While rare, systemic absorption can occur with damaged urothelium. Monitor for signs of systemic anthracycline toxicity, particularly myelosuppression or mucositis, in patients with extensive TURBT or suspected mucosal compromise. [6]
Urine pH Management: Concomitant administration of sodium bicarbonate (orally or intravesically) to buffer urine pH may optimize therapy and decrease tumor recurrence for some intravesical agents, though evidence specifically for epirubicin is limited. [7]
Hyperthermic Administration: Device-assisted hyperthermic administration of chemotherapy represents an interesting newcomer in the field, potentially enhancing drug penetration and efficacy, though more established for mitomycin than epirubicin. [2]
Novel Formulation Approaches: The development of in-situ gelling systems, mucoadhesive formulations, or nanoparticle-based delivery platforms (such as the mMWCNTs-EPI system) may overcome physiological barriers to intravesical drug delivery. [1]
Intravesical epirubicin remains a valuable therapeutic option in the management of NMIBC, particularly for intermediate-risk patients and in settings where BCG is unavailable or contraindicated. The standardized protocols outlined in these application notes provide a framework for optimizing efficacy while minimizing complications. Emerging delivery technologies, particularly magnetic nanoparticle-guided systems, offer promising approaches to overcome the fundamental limitations of conventional intravesical therapy by enhancing drug retention and tumor targeting. Further clinical validation of these advanced systems may significantly impact the future management of this challenging disease.
Background & Rationale Standard epirubicin dosing based on Body Surface Area (BSA) results in significant interindividual variability in systemic drug exposure, which can compromise efficacy and increase toxicity risks [1]. Therapeutic Drug Monitoring (TDM) allows for dose personalization but is hindered by logistical challenges, including the need for venous draws, immediate sample processing, and cold-chain transportation [1].
A novel True Dose capillary blood collection kit has been developed to overcome these barriers. This method integrates internal standards (IS) at the point of collection, enabling immediate protein precipitation and analyte stabilization at ambient temperatures for up to 14 days, thereby facilitating decentralized, in-home sampling [1].
The following section provides a detailed methodology for using the True Dose system for epirubicin TDM.
The diagram below illustrates the streamlined workflow of the True Dose kit compared to traditional venous sampling.
| Performance Parameter | Result | Notes |
|---|---|---|
| Linearity (R²) | ≥ 0.99 | Correlation with conventional venous samples [1] |
| Intra-assay CV% | ≤ 11% (from Day 3) | Improves over time due to matrix equilibration [1] |
| Pre/Post-Activation Stability | Up to 14 days | At ambient temperature [1] |
| Hematocrit Effect | ≤ 17% signal variation | Tested across a range of 7-18 g/dL, showing minimal bias [1] |
| Clinical Agreement | ≤ 15% difference | Epirubicin/doxorubicin ratio compared to venous samples (n=4 patients) [1] |
The table below summarizes key physiological and molecular factors contributing to the high interindividual variability in epirubicin exposure, justifying the need for TDM.
| Covariate | Impact on Exposure | Evidence |
|---|---|---|
| Hepatic UGT2B7 Expression | Primary driver of variability | Reduced expression/activity decreases metabolic clearance [2] |
| Renal Function (GFR) | Significant impact | Accounts for ~20-25% of drug elimination [2] |
| Serum AST Level | Strong inverse correlation with clearance | More sensitive indicator than bilirubin for dose adjustment [2] [3] |
| Plasma Albumin & Hematocrit | Contributors to variability | Included in PBPK models as significant factors [2] |
| UGT2B7 -161C>T SNP | Reduced clearance, increased AUC | Pharmacogenetic variant linked to increased toxicity risk [2] |
The True Dose system demonstrates significant potential for decentralizing TDM, which could improve access to personalized chemotherapy management. Its key advantages include:
The primary considerations for researchers are the ongoing development of the kit (with multiple versions noted in the study) and the initial clinical validation being based on a small patient cohort (n=4) [1].
Epirubicin, the 4'-epi-isomer of doxorubicin, is subject to hydrolysis reactions in both acidic and alkaline media, making its stability a critical consideration in clinical settings. Proper storage conditions are essential to maintain its chemical integrity and therapeutic efficacy. This document synthesizes current research to provide evidence-based stability profiles and standardized testing protocols for pharmaceutical researchers and development professionals.
Table 1: Stability of epirubicin across different concentrations and storage conditions
| Formulation | Concentration | Container | Storage Conditions | Stability Duration | Key Findings |
|---|---|---|---|---|---|
| Epirubicin in NaCl 0.9% | 1-2 mg/mL | Polypropylene syringes | 25°C (room temperature) | ≥14 days | Maximum decrease: 4% [1] |
| Epirubicin in NaCl 0.9% | 1-2 mg/mL | Polypropylene syringes | 4°C (refrigeration) | ≥180 days | Maximum decrease: 8% [1] |
| Epirubicin Accord | 2 mg/mL | Original vials (punctured) & PP syringes | 2-8°C, light protected | 96 days | Physicochemically stable; impurities within limits [2] |
| Epirubicin Accord (diluted) | 0.1-1.6 mg/mL | Polyolefine bags | 2-8°C, light protected | 84 days | Stable in both 0.9% NaCl & 5% glucose [2] |
| High-concentration for cTACE | 8.33 mg/mL | Brown polypropylene syringes | 72h at 4±2°C + 4h at 22±4°C | 76 hours | Physically & chemically stable [3] |
| Intravesical infusion | 1 mg/mL | Polypropylene syringes | 84 days at 8°C + 2h at 25°C + 1h at 37°C | 84 days + 3 hours | Sequential stability maintained [4] |
Table 2: Stability of epirubicin in combination with other chemotherapeutic agents
| Drug Combination | Vehicle | Concentration | Storage Conditions | Stability Duration | Key Findings |
|---|---|---|---|---|---|
| Vindesine + Etoposide + Epirubicin | 500 mL 0.9% NaCl or 5% glucose | Clinical dosage levels | Room temperature (25°C) | 48 hours | Content change <5%; No significant pH, osmolarity, or microparticle changes [5] |
| Vindesine + Etoposide + Epirubicin (imported) | 500 mL 0.9% NaCl | Clinical dosage levels | Room temperature (25°C) | 48 hours | Fewer insoluble microparticles; more suitable pH [5] |
This protocol is adapted from stability studies conducted by Krämer et al. [2] and Bennis et al. [3] with modifications for standardized application.
This protocol evaluates the physical characteristics of epirubicin formulations throughout storage, based on standardized pharmacopeial methods referenced in multiple studies [2] [3].
The following diagram illustrates the complete experimental workflow for epirubicin stability studies:
The following diagram details the specific HPLC methodology for epirubicin stability assessment:
Epirubicin demonstrates concentration-dependent stability, with higher concentrations generally exhibiting longer shelf lives. The degradation follows first-order kinetics, with shelf life defined as the time required for a 10% decrease from initial concentration [1]. Temperature is a critical factor, with refrigerated conditions (2-8°C) significantly extending stability compared to room temperature storage.
Polypropylene syringes and polyolefine bags demonstrate excellent compatibility with epirubicin solutions across concentration ranges. While early studies recommended light protection [1], recent evidence suggests that epirubicin solutions (2 mg/mL) require no special light protection during storage [1] [2]. This simplification has practical significance for clinical workflow efficiency.
Epirubicin demonstrates excellent compatibility in complex regimens such as EPOCH, with studies confirming stability for 48 hours at room temperature when combined with vindesine and etoposide in 0.9% sodium chloride or 5% glucose [5]. The choice of diluent may impact particulate formation, with normal saline demonstrating advantages for imported epirubicin formulations [5].
Based on the synthesized data, the following beyond-use dates are supported:
Comprehensive stability documentation should include:
The stability profile of epirubicin has been extensively characterized across diverse clinical scenarios. The provided protocols enable researchers to validate stability under specific local conditions, ensuring patient safety and therapeutic efficacy. The extended stability data presented supports more efficient medication preparation workflows and cost-effective utilization of this essential chemotherapeutic agent.
The drug interaction between epirubicin and cimetidine represents a clinically significant pharmacokinetic alteration that can substantially impact chemotherapy safety and efficacy profiles. This interaction was identified in a clinical trial involving patients with advanced breast cancer where concomitant cimetidine administration resulted in a pronounced increase in systemic exposure to both epirubicin and its active metabolite epirubicinol [1]. Recent evidence indicates this interaction remains highly relevant in contemporary oncology practice, particularly in elderly breast cancer patients experiencing polypharmacy, where cimetidine is still prescribed for gastrointestinal symptom management during chemotherapy [2] [3]. The epirubicin-cimetidine interaction exemplifies the broader challenge of drug-drug interactions in cancer therapy, especially concerning chemotherapeutic agents with narrow therapeutic indices where modest changes in pharmacokinetics can significantly alter toxicity profiles.
Understanding this interaction is paramount for researchers studying anthracycline pharmacokinetics, clinical oncologists managing breast cancer patients with comorbid gastrointestinal conditions, and pharmaceutical scientists developing predictive interaction models for chemotherapeutic agents. The mechanistic basis of this interaction involves complex interplay between metabolic enzymes and drug transporters, providing a compelling case study for investigating pharmacokinetic interactions in cancer chemotherapy [4] [5].
Table 1: Pharmacokinetic Changes Following Cimetidine Coadministration with Epirubicin
| Parameter | Epirubicin Change (%) | Epirubicinol (Active Metabolite) Change (%) | 7-deoxy-doxorubicinol aglycone Change (%) | Statistical Significance |
|---|---|---|---|---|
| AUC | +50% (95% CI: -18 to 193) | +41% (95% CI: 1 to 92) | +357% (95% CI: 17 to 719) | P < 0.05 for epirubicinol |
| Plasma Clearance | Reduced by ≈39% [3] | Not reported | Not reported | Not specified |
| Clinical Toxicity Correlation | Doubling of febrile neutropenia episodes [3] | Not reported | Not reported | Not specified |
The pharmacokinetic data demonstrate substantial increases in systemic exposure to epirubicin and its metabolites when cimetidine is coadministered. The area under the curve (AUC) values for epirubicin and its metabolites were significantly elevated, with the most dramatic increase observed in the 7-deoxy-doxorubicinol aglycone metabolite [1]. This metabolite pattern suggests complex metabolic interference beyond simple cytochrome P450 inhibition. The increased exposure to the active metabolite epirubicinol is particularly clinically relevant as it contributes to both antitumor efficacy and systemic toxicity.
Recent analyses of polypharmacy in elderly breast cancer patients confirm these findings, reporting approximately 39% increased epirubicin exposure with cimetidine coadministration, which translates to doubled rates of febrile neutropenia in clinical practice [3]. This enhanced toxicity profile underscores the importance of recognizing this interaction in vulnerable patient populations, particularly those already at increased risk for chemotherapy complications due to age-related physiological changes and complex medication regimens.
The interaction between epirubicin and cimetidine operates through multiple pharmacological mechanisms:
Cytochrome P450 Inhibition: Cimetidine demonstrates broad inhibition of hepatic cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP2C9 isoforms [4] [5]. Epirubicin undergoes extensive hepatic metabolism primarily via CYP3A4-mediated pathways, and cimetidine-induced inhibition of these enzymes reduces metabolic clearance, resulting in increased systemic exposure.
Altered Metabolite Profile: The observed 357% increase in 7-deoxy-doxorubicinol aglycone AUC suggests cimetidine interferes with specific metabolic pathways of epirubicin, potentially redirecting metabolism toward alternative pathways [1]. This disproportionate increase in a minor metabolite indicates complex enzymatic interference beyond simple competitive inhibition.
Potential Transporter Effects: While not explicitly demonstrated in the available studies, cimetidine may inhibit hepatic transporters involved in epirubicin elimination, including organic cation transporters (OCTs) and P-glycoprotein [5]. Additional research is needed to fully characterize transporter-based contributions to this interaction.
Non-CYP Mechanisms: The original study noted that changes in epirubicin exposure were not fully explained by reduced cytochrome P450 activity alone, as evidenced by the metabolite pattern and lack of correlation with changes in liver blood flow [1]. This suggests additional mechanisms may contribute to this interaction.
Objective: To evaluate the effect of cimetidine on the pharmacokinetics of epirubicin in patients with advanced breast cancer.
Patient Population:
Study Design:
Sample Collection:
Analytical Methods:
Pharmacokinetic Analysis:
Objective: To characterize the inhibitory effect of cimetidine on epirubicin metabolism in human liver microsomes.
Materials:
Incubation Conditions:
Analysis:
Diagram 1: Metabolic pathway of epirubicin and inhibition by cimetidine. Cimetidine competitively inhibits CYP3A4-mediated metabolism of epirubicin, leading to increased levels of both parent drug and active metabolites, enhancing both antitumor effects and systemic toxicity.
Diagram 2: Clinical study workflow and key outcomes. The crossover design allows each patient to serve as their own control, enhancing statistical power despite small sample size. Primary outcomes include significant increases in AUC and decreased clearance of epirubicin with cimetidine coadministration.
The documented interaction between epirubicin and cimetidine carries significant clinical implications that warrant careful medication management in oncology practice:
Toxicity Concerns: The increased systemic exposure to epirubicin and its active metabolites elevates the risk of dose-dependent toxicities, including myelosuppression, mucositis, and cardiotoxicity [1] [6]. This is particularly concerning in elderly patients who may have diminished reserve capacity to withstand chemotherapy toxicity.
Polypharmacy Considerations: In elderly breast cancer populations, where polypharmacy (defined as ≥5 concurrent medications) is prevalent, this interaction exemplifies the broader challenge of managing multiple drug interactions in complex medication regimens [2] [3]. Prospective geriatric-oncology cohorts reveal a median of eleven concomitant drugs, with clinically relevant potential drug-drug interactions present in up to 75% of patients.
Risk Mitigation Strategies:
The official prescribing information for epirubicin explicitly recommends discontinuing cimetidine during treatment with this compound, underscoring the clinical importance of this interaction [6].
FEC and FAC are cornerstone chemotherapeutic regimens for the treatment of advanced breast cancer, with FEC also being used in the adjuvant setting for node-positive disease. These combinations integrate the cytotoxic effects of an anthracycline (epirubicin or doxorubicin) with antimetabolite (5-fluorouracil) and alkylating agent (cyclophosphamide) classes to achieve synergistic tumor cell kill. FEC (5-Fluorouracil, Epirubicin, Cyclophosphamide) and FAC (5-Fluorouracil, Doxorubicin, Cyclophosphamide) represent parallel regimens where the primary distinction lies in the choice of anthracycline. Epirubicin, a semisynthetic stereoisomer of doxorubicin, was developed to achieve a comparable antitumor efficacy while offering an improved safety profile, particularly concerning cardiotoxicity and hematological toxicity [1].
The rationale for these combinations is grounded in the distinct yet complementary mechanisms of action of each component, which collectively inhibit DNA synthesis, cause DNA damage, and disrupt cellular replication processes across multiple cell cycle phases. The following sections provide a detailed breakdown of the clinical efficacy, safety profiles, practical administration protocols, and relevant experimental models for these critical cancer therapeutics.
| Trial Feature | Italian Multicentre Trial [2] | French Epirubicin Study Group [3] |
|---|---|---|
| Patient Numbers | FEC: 222; FAC: 221 | FEC: 117; FAC: 113 |
| Dosing Schedule | 5-FU: 500 mg/m² IV days 1 & 8; Epirubicin/Doxorubicin: 50 mg/m² IV day 1; Cyclophosphamide: 500 mg/m² IV day 1; Cycles every 21 days. | 5-FU: 500 mg/m² IV; Epirubicin/Doxorubicin: 50 mg/m² IV; Cyclophosphamide: 500 mg/m² IV; Cycles every 21 days. | | Overall Response Rate (CR+PR) | FEC: 53.6%; FAC: 56.5% (Not Significant) | FEC: 50.4%; FAC: 52.0% (Not Significant) | | Median Survival | FEC: 591 days; FAC: 613 days (Not Significant) | FEC: 15.0 months; FAC: 18.2 months (Not Significant) | | Key Toxicity Advantages for FEC | Significantly less leukopenia, anemia, nausea, and vomiting. Only 1 case of CHF vs. 4 in FAC arm. [2] | Significantly less neutropenia, nausea/vomiting, and complete alopecia. No CHF cases vs. 3 in FAC arm. [3] |
Abbreviations: CR: Complete Response; PR: Partial Response; CHF: Congestive Heart Failure.
A smaller study confirmed the activity of the FEC regimen, reporting a partial remission rate of 43.5% in 30 patients with advanced breast cancer, though no complete remissions were observed [4]. The primary side effects were alopecia, leukopenia, and nausea/vomiting. Furthermore, evidence suggests a lack of complete cross-resistance between the anthracyclines; a study treating patients who failed prior FEC therapy with FAC yielded a partial response in 5 out of 19 patients, indicating that doxorubicin can retain activity in some epirubicin-resistant tumors [5].
This protocol is adapted from the large phase III clinical trials [2] [3].
| Drug | Dose | Route | Day of Administration | Vehicle & Infusion Time |
|---|---|---|---|---|
| Epirubicin (for FEC) | 50 mg/m² | Intravenous (IV) | Day 1 | Dilute in 50-250 mL of 0.9% NaCl or D5W; infuse over 15-30 minutes. |
| OR Doxorubicin (for FAC) | 50 mg/m² | Intravenous (IV) | Day 1 | Dilute in 50-250 mL of 0.9% NaCl or D5W; infuse over 15-30 minutes. |
| Cyclophosphamide | 500 mg/m² | Intravenous (IV) | Day 1 | Dilute in 250-500 mL of 0.9% NaCl; infuse over 30-60 minutes. |
| 5-Fluorouracil (5-FU) | 500 mg/m² | Intravenous (IV) | Day 1 | Can be administered as a slow IV push (5-10 minutes) or short IV infusion. |
Pre-medication: Administer antiemetic prophylaxis (e.g., 5-HT3 receptor antagonist with dexamethasone) before treatment to minimize nausea and vomiting.
A study investigated the side effects of CEF (analogous to FEC) on bone and bone marrow in a mature female rat model [6].
Experimental Protocol:
Key Findings: The CEF regimen caused significant trabecular bone loss, reduced serum ALP (indicating suppressed bone formation), and increased osteoclast activity. It also induced severe bone marrow cell depletion and a concomitant increase in marrow adiposity [6]. This model is crucial for studying chemotherapy-induced bone disease and testing protective interventions.
A study explored the mechanism by which the antidiabetic drug metformin synergizes with FEC chemotherapy, particularly in Breast Cancer Stem Cells (CSCs) [7].
Experimental Workflow:
Key Findings: Metformin synergized with FEC in an AMPK-independent manner in CSCs. It impaired intracellular ATP production, creating an energy crisis that hampered the ability of CSCs to repair FEC-induced DNA damage. This synergy was abrogated by the addition of extracellular ATP, confirming the energy-deprivation mechanism [7].
The following diagram illustrates the experimental workflow and the proposed mechanism of action for this combination:
While not in breast cancer, a study on Hepatocellular Carcinoma (HCC) revealed a mechanism by which Epirubicin enhances the anti-cancer effects of radioactive I-125 seed implantation [8].
Experimental Protocol (In Vitro/In Vivo):
Key Findings: The radiosensitizing concentration of EPI promoted I-125-induced apoptosis and anti-proliferation. This effect was mediated through the downregulation of the JAK/STAT1 signaling pathway. STAT1 downregulation compromised the anti-cancer effects, confirming its role as a key pathway [8]. The relationship between these components is summarized below:
The cornerstone of managing epirubicin extravasation is rapid action to limit tissue damage. The following workflow outlines the critical first steps based on current guidelines.
For the antidote Dexrazoxane, specific dosing and administration details are critical [1]:
In cases of delayed presentation where tissue necrosis has already occurred, aggressive surgical management is required. The following table summarizes interventions and outcomes from recent case series.
| Surgical Procedure | Indication / Context | Reported Outcome |
|---|---|---|
| Radical Debridement & Pedicled Groin Flap [2] | Necrosis on dorsum of hand; delayed presentation (2-6 weeks). | Good wound healing; preserved hand function; allowed return to cancer treatment in 3-4 weeks. |
| Radical Debridement & Free Flap (e.g., SCIP, Lateral Arm) [2] | Larger defects on hand; desire to avoid donor site incisions/grafts on the injured limb. | Straightforward reconstruction; primary closure of donor site; good contour and function. |
| Radical Debridement & Radial Forearm Flap [3] | Substantial tissue damage on dorsum of hand with exposed tendons. | Successful wound coverage; good range of movement; avoided functional loss. |
| Surgical Debridement & Human Acellular Dermal Matrix (ADM) [4] | Necrotic ulcer on chest/breast from port-a-cath extravasation. | Successful wound closure; preservation of the breast; effective healing. |
The decision-making process for surgical intervention is outlined below.
Definition & Pathogenesis Chemotherapy-induced neutropenia (CIN) is a common dose-limiting toxicity of myelosuppressive chemotherapy like epirubicin. It is defined as a decreased absolute neutrophil count (ANC) of less than 2,000 cells/mm³ [1]. The pathogenesis involves the targeting of rapidly dividing myeloid progenitor cells in the bone marrow, leading to a reduced output of mature neutrophils and other blood components [2].
Clinical Impact and a Research Paradox Myelosuppression significantly impacts patient quality of life, increasing the risk of infection (from neutropenia), debilitating fatigue (from anemia), and bleeding (from thrombocytopenia) [2]. It is a major cause of chemotherapy dose reductions, delays, and discontinuations, which can compromise treatment efficacy [3].
A notable research paradox is that the occurrence and timing of CIN may also serve as a pharmacodynamic biomarker. Several studies have associated early-onset CIN (EOCIN) with improved survival outcomes in various cancers, including breast, gastric, and lung cancer, suggesting it may be a marker for adequate chemotherapy dosing and individual susceptibility [1].
Risk Factors for Febrile Neutropenia (FN) Evaluation of FN risk should be performed before initial chemotherapy. Patient-related factors that increase risk include [1]:
| Risk Factor Category | Specific Factors |
|---|---|
| Demographic | Older age (≥ 65 years), Female sex, Asian race |
| Disease Status | Advanced disease/metastasis, Poor nutritional status |
| Clinical Status | Poor performance status (ECOG ≥ 2), Presence of comorbidities (≥ 1), Low baseline blood counts (ANC < 1500/mm³, Hemoglobin <12 g/dL), Low serum albumin (≤ 3.5 g/dL) |
| Treatment History | Prior chemotherapy or radiotherapy, Prior episode of FN, No planned prophylactic G-CSF use |
Recommended Dose Adjustments Dose modifications for epirubicin are primarily based on hematologic and non-hematologic toxicities. The following table summarizes standard adjustments [4]:
| Parameter for Adjustment | Adjustment Guideline |
|---|
| Hepatic Impairment | • Bilirubin 1.2-3 mg/dL or AST 2-4 x ULN: Administer 50% of recommended dose. • Bilirubin > 3 mg/dL or AST > 4 x ULN: Administer 25% of recommended dose. • Severe Hepatic Impairment: Do not administer. | | Hematologic Toxicity (within a cycle) | For nadir platelet counts < 50,000/mm³, ANC < 250/mm³, neutropenic fever, or Grade 3/4 non-hematologic toxicity: • Reduce the Day 1 dose in subsequent cycles to 75% of the current cycle's Day 1 dose. | | Bone Marrow Dysfunction | Use a lower starting dose (75–90 mg/m²) for heavily pretreated patients, those with pre-existing marrow depression, or neoplastic marrow infiltration. | | Dosing Schedule (Day 1 & Day 8) | If Day 8 platelet counts are 75,000–100,000/mm³ and ANC is 1000–1499/mm³, give 75% of Day 1 dose. Omit the dose if platelet counts are < 75,000/mm³, ANC < 1000/mm³, or with Grade 3/4 non-hematologic toxicity. |
Granulocyte Colony-Stimulating Factors (G-CSFs) G-CSFs are a cornerstone of managing CIN. They are recommended for primary prophylaxis when the risk of FN is 20% or higher [1] [5]. They work by stimulating the bone marrow to produce neutrophils more quickly.
Novel Cytoprotective Agents An emerging strategy is the use of agents to protect bone marrow cells from chemotherapy damage.
Calculating Relative Dose Intensity (RDI)
In clinical research, maintaining chemotherapy dose intensity is critical. RDI is calculated as follows [3]:
RDI = (Delivered Dose Intensity / Planned Dose Intensity) × 100%
An RDI of ≥85% is often used as a threshold in studies, as lower values have been associated with reduced efficacy, such as lower pathological complete response rates in breast cancer [3].
Key Hematologic Monitoring Parameters Consistent monitoring is essential in both clinical and research settings. Key parameters include:
This workflow outlines the clinical decision-making and management process for a patient on an epirubicin-containing regimen.
1. What is the mechanistic relationship between epirubicin and severe neutropenia? Epirubicin is an anthracycline that causes DNA intercalation and topoisomerase II inhibition, leading to apoptotic cell death. Its cytotoxicity is not selective for tumor cells; it also targets all rapidly dividing cells, including hematopoietic progenitor cells in the bone marrow. This suppression of myelopoiesis results in a nadir in neutrophil counts typically 7-14 days after administration [1] [2].
2. Are there any predictive biomarkers for epirubicin-induced neutropenia? While not yet routine in clinical practice, several genetic biomarkers are under investigation. These include:
3. How is the clinical efficacy of a G-CSF (like balugrastim) measured in trials? The primary efficacy endpoint in pivotal G-CSF trials is typically the duration of severe neutropenia (DSN) in Cycle 1, defined as the number of consecutive days with ANC < 500 cells/mm³. Secondary endpoints often include the depth of ANC nadir and the incidence of febrile neutropenia [5].
1. What is the clinical evidence supporting dexrazoxane for cardioprotection with epirubicin? A pivotal multicenter randomized controlled trial demonstrated that dexrazoxane significantly reduces the risk of epirubicin-induced cardiotoxicity [1]. The key findings are summarized in the table below.
Table 1: Key Outcomes from a Clinical Trial of Dexrazoxane with Epirubicin [1]
| Parameter | Control Arm (No Dexrazoxane) | Dexrazoxane Arm | Effect |
|---|---|---|---|
| Incidence of Cardiotoxicity | 23.1% (18/78 patients) | 7.3% (6/82 patients) | Significant reduction |
| Cumulative Probability of Cardiotoxicity | -- | -- | P=0.006 |
| Odds Ratio | -- | 0.29 | 95% CL, 0.09 to 0.78 |
| Non-Cardiac Toxicity & Antitumor Efficacy | -- | -- | No significant difference |
2. What is the standard administration protocol for dexrazoxane with epirubicin? The established protocol involves a fixed dose ratio and specific timing to ensure efficacy [1] [2] [3].
Table 2: Standard Dexrazoxane Administration Protocol for Epirubicin Chemotherapy
| Protocol Element | Specification | Additional Notes |
|---|---|---|
| Dose Ratio | 10:1 (dexrazoxane : epirubicin) | e.g., 500 mg/m² dexrazoxane to 50 mg/m² epirubicin [1] [2] |
| Infusion Method | Intravenous (IV) infusion | Not recommended as an IV push [2] |
| Infusion Duration | ~15 minutes for dexrazoxane [2] | -- |
| Timing | Dexrazoxane is given 30 minutes before epirubicin [2] [3] | Epirubicin should be administered within 30 minutes after dexrazoxane infusion is complete [2] |
| Diluent | Lactated Ringer's solution [2] | -- |
3. Are there special dosing considerations for patients with renal impairment? Yes, the dexrazoxane dose must be reduced in patients with moderate to severe renal impairment [2].
Table 3: Dexrazoxane Dosing Adjustment in Renal Impairment
| Renal Function (Creatinine Clearance) | Adjusted Dexrazoxane:Epirubicin Ratio | Example Dose |
|---|---|---|
| CrCL < 40 mL/min | 5:1 | 250 mg/m² dexrazoxane to 50 mg/m² epirubicin [2] |
4. What is the mechanism by which dexrazoxane protects the heart? Dexrazoxane is a potent iron chelator. The primary mechanism involves reducing the formation of reactive oxygen species (ROS), which are key drivers of anthracycline-induced cardiotoxicity [4] [2] [5]. The following diagram illustrates the protective pathway.
An alternative, more detailed mechanism has also been proposed. Research indicates that anthracyclines cause cardiotoxicity by poisoning Topoisomerase 2β (Top2β) in cardiomyocytes, leading to mitochondrial dysfunction and cell death. Dexrazoxane also inhibits Top2β, which may prevent the formation of this toxic complex [5].
5. What are the primary safety concerns and monitoring requirements for dexrazoxane? The main considerations are myelosuppression and the need for cardiac monitoring [2] [3].
For your experimental work, the core protocol is well-established: a 10:1 dose ratio of dexrazoxane to epirubicin, with dexrazoxane administered via a 15-30 minute IV infusion 30 minutes before the anthracycline. The iron-chelating mechanism is primary, but the Top2β inhibition pathway presents an interesting alternative target for investigation.
The dose of epirubicin must be reduced for patients with elevated serum bilirubin or AST levels. The following table summarizes the standard recommendations from the prescribing information [1] [2] [3].
| Hepatic Function Status | Biomarker Levels | Recommended Epirubicin Dose |
|---|---|---|
| Normal | Bilirubin <1.2 mg/dL | No adjustment necessary (100% of starting dose) |
| Mild Impairment | Bilirubin 1.2-3 mg/dL OR AST 2-4 x ULN | Administer 50% of recommended starting dose |
| Moderate Impairment | Bilirubin >3 mg/dL OR AST >4 x ULN | Administer 25% of recommended starting dose |
| Severe Impairment | Severe hepatic impairment (Child-Pugh C) | Drug is contraindicated; do not administer [2] |
The workflow for dose decision-making based on these parameters can be visualized as follows:
For research protocols involving subjects with hepatic impairment, consistent monitoring and dose management are essential.
| Issue | Root Cause | Solution | Key Experimental Parameters & Validation |
|---|---|---|---|
| High variability in epirubicin exposure (AUC) | Complex 3-compartment pharmacokinetics; high interpatient variability in clearance (53.3%) [1]. | Implement a Limited Sampling Strategy (LSS) with MAP Bayesian estimation [1]. | Optimal Sampling Times: 40 min, 3 h, and 48 h post-dose. Performance: Unbiased clearance estimates with 9.1% imprecision [1]. |
| Physiological and genetic differences affecting drug clearance [2] [3]. | Develop a Physiologically Based Pharmacokinetic (PBPK) Model to identify and account for key variability drivers [2] [3]. | Key Variability Drivers: Hepatic/renal UGT2B7 expression, plasma albumin, age, BSA, GFR, hematocrit, and sex. Performance: Model explained 87% of exposure variability [2] [3]. | |
| Impractical blood sampling schedule for pharmacokinetic studies | Traditional full PK profiling requires 8-18 samples per patient, which is costly and inconvenient [1]. | Adopt a practical two-sample LSS. | Optimal Sampling Times: 3 h and 48 h post-dose. Performance: Unbiased clearance estimates with 12.4% imprecision [1]. |
| Unreliable estimation due to sample timing errors | Minor errors in recording blood draw times in a clinical setting [1]. | Use the identified LSS designs, which are robust to timing errors. | Validation Method: Simulation with 0-10% and 10-20% timing errors. Result: Negligible effect on bias and imprecision of clearance estimates [1]. |
This protocol is based on a study that developed and validated the method in patients with advanced breast cancer [1].
The workflow for this protocol is summarized in the following diagram:
This protocol is based on a 2023 study that built a full-body PBPK model using Simcyp software [2] [3].
The workflow for the PBPK approach is as follows:
Q1: Why is there such high interpatient variability in epirubicin exposure, even when dosing is based on body surface area (BSA)? While BSA-based dosing is standard, epirubicin exposure variability is driven by multiple factors beyond body size. A recent PBPK model identified that differences in the expression and activity of the metabolizing enzyme UGT2B7 (in both the liver and kidneys), along with patient-specific factors like plasma albumin concentration, age, glomerular filtration rate (GFR), hematocrit, and sex, are key contributors. Together, these factors can explain up to 87% of the observed variability in systemic exposure [2] [3].
Q2: What is the advantage of using MAP Bayesian estimation over simple linear regression for limited sampling? MAP Bayesian estimation is more flexible and robust for clinical use. While linear regression models require that future patients have identical infusion durations and sampling times to those in the original model, the Bayesian approach incorporates prior population knowledge. This allows it to provide reliable estimates of clearance (CL) even when there are minor deviations in sampling times or infusion rates, making it much more practical for real-world clinical settings [1].
Q3: How robust are the limited sampling strategies to potential errors in a clinical environment? The recommended two- and three-sample LSS designs have been tested for robustness. Simulation studies that introduced sample time recording errors of 0-10% and 10-20% showed that these errors had a negligible effect on the bias and imprecision of the final clearance estimates. This confirms that the methods are suitable for routine clinical practice where minor timing deviations may occur [1].
The following table consolidates key stability data for various epirubicin solutions from scientific literature. A degradation of less than 5-10% of the initial drug concentration is typically considered stable in these studies.
| Formulation / Mixture | Concentration | Diluent / Vehicle | Container | Storage Conditions | Demonstrated Stability | Citation |
|---|---|---|---|---|---|---|
| Epirubicin Accord (concentrate) | 2 mg/mL | - (concentrate) | Punctured original glass vial or Polypropylene (PP) syringe | 2°C–8°C, protected from light | 96 days | [1] |
| Diluted Epirubicin Accord | 0.1 mg/mL | 0.9% Sodium Chloride or 5% Glucose | Polyolefine (PO) bag | 2°C–8°C, protected from light | 84 days | [1] |
| Diluted Epirubicin Accord | 1.6 mg/mL | 0.9% Sodium Chloride or 5% Glucose | Polyolefine (PO) bag | 2°C–8°C, protected from light | 84 days | [1] |
| Epirubicin (Farmorubicine) | ~8.33 mg/mL | 0.9% Sodium Chloride | Brown polypropylene syringe | 72h at 4±2°C + 4h at 22±4°C | No significant degradation | [2] |
| EPOCH Regimen Mixture | Clinical dosage (e.g., ~50 mg/500 mL) | 500 mL of 0.9% Sodium Chloride or 5% Glucose | - | Room temperature (25°C) | 48 hours (Content change <5%) | [3] [4] |
The stability data in the table above was generated using standardized methodologies. Here are the core experimental protocols you can use as a reference for your own verification studies.
This is the primary method used for assessing chemical stability by quantifying epirubicin concentration and detecting degradation products [3] [2] [1].
These tests are crucial for evaluating the solution's appearance and particulate matter.
The diagram below illustrates the workflow for a comprehensive epirubicin stability study:
Q1: Can epirubicin be mixed with other chemotherapeutic drugs in the same solution? A1: Yes, under specific conditions. One study confirmed that a mixture of epirubicin, etoposide, and vindesine in 500 mL of either 0.9% sodium chloride or 5% glucose was stable at room temperature for 48 hours, with a content change of less than 5% [3] [4]. However, always note that the source of epirubicin (imported vs. domestic) and the vehicle (saline vs. glucose) can influence parameters like insoluble microparticle levels and pH [3]. Refer to the specific protocol for the drug combination you are using.
Q2: Does epirubicin require light protection during storage? A2: The available data and standard guidance strongly recommend storing epirubicin solutions protected from light [2] [1]. While one older study concluded that protection from light was not necessary for a 2 mg/mL solution [5], best practice is to err on the side of caution and keep the drug in amber syringes/bags or wrapped in light-protective materials throughout storage and infusion.
Q3: What is the significance of the extended stability data for Epirubicin Accord? A3: A 2024 study demonstrates that Epirubicin Accord 2 mg/mL concentrate and its dilutions are physically and chemically stable for much longer than the 24-hour period stated in its official Summary of Product Characteristics (SmPC) [1]. This evidence supports the cost-effective practice of using unused portions over an extended period (e.g., 96 days for concentrate) when prepared and stored under controlled, sterile conditions (2°C–8°C, protected from light) [1]. Always ensure this practice aligns with your institution's policies.
Q1: What are the primary hazards associated with epirubicin-contaminated urine? Epirubicin is a cytotoxic antineoplastic drug, and waste from patients, including urine, is classified as genotoxic waste [1]. This waste is hazardous due to its mutagenic, teratogenic, and carcinogenic properties [1]. Contaminated urine poses an exposure risk to healthcare and research staff for up to 48 hours to 1 week after a patient receives chemotherapy [1].
Q2: What are the essential safety protocols for handling epirubicin-contaminated materials? A hierarchy of controls should be implemented to ensure safety [1].
Q3: What are the recommended methods for disposing of epirubicin cytotoxic waste? Cytotoxic waste should never be landfilled or poured down the drain [1]. Approved disposal techniques include:
Q4: How can I detect and quantify epirubicin contamination in urine or on surfaces? Liquid chromatography (LC) coupled with specialized detectors is the standard analytical technique. The table below compares two validated methods.
Table 1: Comparison of Analytical Methods for Epirubicin Detection
| Feature | Method 1: LC with Fluorescence Detection (LC-FL) [2] [3] | Method 2: HILIC-MS/MS for Surface Monitoring [4] |
|---|---|---|
| Application | Human urine and plasma for drug monitoring | Wipe samples from hospital surfaces |
| Sample Preparation | Solid-phase extraction (SPE) with HLB cartridges | Wipe sampling with appropriate solvents |
| LOD/LOQ | LOD: 0.25 ng/mL; LOQ: 0.5 ng/mL in urine/plasma | LOQ: <0.04 ng/cm² for all targeted drugs |
| Key Advantage | High sensitivity for biological fluids, cost-effective | Exceptionally sensitive and comprehensive for surface contamination |
Protocol 1: Analyzing Epirubicin in Human Urine via LC-FL This protocol is adapted from a validated method for quantifying epirubicin in human urine and plasma [2] [3].
The workflow for this protocol is as follows:
Protocol 2: Monitoring Surface Contamination with HILIC-MS/MS This modern method can simultaneously detect epirubicin and seven other common antineoplastic drugs on surfaces with high sensitivity [4].
Scenario: Suspected degradation of epirubicin in stored standards or samples.
Scenario: A spill of epirubicin-contaminated urine occurs in the lab.
For researchers and drug development professionals, the fundamental pharmacokinetic differences between these two anthracyclines are crucial for understanding their distinct efficacy and toxicity profiles. The core distinction lies in epirubicin's unique metabolism via glucuronidation, which leads to faster clearance and a different metabolite profile compared to doxorubicin.
The data in this guide is primarily derived from human clinical trials using a cross-over study design, which provides high-quality comparative evidence.
The following table summarizes the key quantitative differences in the pharmacokinetic profiles of epirubicin and doxorubicin established in clinical studies.
Table 1: Comparative Pharmacokinetic Parameters in Humans (after IV bolus administration)
| Parameter | Doxorubicin (DX) | Epirubicin (epiDX) | Significance / Implication |
|---|---|---|---|
| Terminal Half-Life (t½ γ) | 48.4 hours [1] | 31.2 hours [1] | Epirubicin has a shorter terminal half-life, indicating faster elimination from the body. |
| Total Plasma Clearance (PlCl) | 56.8 L/h [1] | 75.0 L/h [1] | Epirubicin clearance is approximately 30% higher than doxorubicin. |
| Mean Residence Time (MRT) | 45.6 hours [1] | 31.6 hours [1] | Epirubicin spends less time in the systemic circulation. |
| Volume of Distribution (Vss) | 33.3 L/kg [1] | 31.8 L/kg [1] | Similar, indicating comparable tissue distribution. |
| Cumulative Urinary Excretion | 6.9% - 12.2% of dose [1] [3] | 10.5% - 11.9% of dose [1] [3] | Slightly higher for epirubicin, but renal clearance is similar [1]. |
| Major Metabolic Pathways | Formation of doxorubicinol (DXol) and aglycones [1]. | Formation of epirubicinol (Eol), aglycones, and glucuronide conjugates (E-glu, Eol-glu) [1] [3]. | Glucuronidation is a key detoxification pathway unique to epirubicin. |
The relationship between their metabolic pathways and clearance can be visualized as follows:
Figure 1: Comparative Metabolic Pathways. A key difference is the glucuronidation pathway (highlighted in red) available to epirubicin and its reduced metabolite, epirubicinol, but not to doxorubicin. This facilitates faster elimination of epirubicin. [1] [3] [4]
The pharmacokinetic differences have direct consequences for drug efficacy, toxicity, and clinical use.
While the clinical pharmacokinetics are well-established, recent research provides deeper insights into the mechanisms at the cellular level. A 2021 study compared the transport characteristics in HepG2 (liver) and A549 (lung) cancer cells.
Table 2: Comparison of Cellular Transport Characteristics (In Vitro Data)
| Characteristic | Doxorubicin (DOX) | Epirubicin (EPI) | Implication |
|---|---|---|---|
| Intracellular Accumulation | Lower [2] | Significantly greater [2] | Higher accumulation may contribute to cytotoxic effects. |
| Uptake Mechanism | Passive diffusion and via Organic Cation Transporter 6 (OCT6) [2]. | Same mechanisms, but with greater efficiency for both saturable and non-saturable uptake [2]. | EPI is more efficiently transported into cells. |
| Efflux Mechanisms | Substrate of P-gp, MRP1, and MRP2 [2]. | Substrate of the same transporters, but the efflux efficiency of each transporter is markedly different from DOX [2]. | Differences in efflux contribute to the higher net accumulation of EPI. |
| Relationship to Cytotoxicity | Intracellular accumulation correlates with cytotoxic effect [2]. | Intracellular accumulation correlates with cytotoxic effect and is generally greater than DOX [2]. | Accumulation is a key factor for cytotoxicity, though intracellular factors (e.g., Bcl-xl expression) also modulate the effect [2]. |
| Cancer Type | Regimen (Abbreviation) | Efficacy Findings | Key Grade 3/4 Toxicities (Compared to Alternatives) |
|---|
| HER2-Negative Breast Cancer | Docetaxel + Epirubicin (TE) vs. Docetaxel + Capecitabine (TX) | No significant difference in Progression-Free Survival (PFS), Overall Response Rate (ORR), or Disease Control Rate (DCR) [1]. | Lower risk: Hand-foot syndrome (RR=14.36 for TX) [1] Higher risk: Neutropenia (RR=0.71 for TX) [1] | | Advanced Soft Tissue Sarcoma | Epirubicin + Anlotinib (vs. Epirubicin alone) | Significantly improved median PFS (8.6 vs. 3.0 months); higher Overall Response Rate (ORR) and Disease Control Rate (DCR) [2]. | Common TEAEs: Neutropenia (71.1%), Leukopenia (70.3%), Hypertriglyceridemia (47.4%). Toxicity was considered manageable [2]. | | Advanced Esophageal Cancer | Multi-agent regimen including Epirubicin (CDFLME) vs. Cisplatin + Fluorouracil (PF) | Significant improvements in Overall Survival (OS), Complete Response (CR) rate, and Disease Control Rate (DCR) [3]. | No significant difference in Grade 3-4 adverse events or treatment-related deaths vs. PF group, except for higher Grade 1-2 mucositis [3]. | | Breast Cancer (NAC) | Epirubicin (EPI) vs. Pegylated Liposomal Doxorubicin (PLD) | Pathological Complete Response (pCR) rate was lower for EPI-based regimens (23.1% vs. 32.3%) [4]. | EPI group had more severe adverse events (e.g., 37.8% vs. 10.6% for some AEs). Severe AEs were linked to specific gene mutations [4]. |
The data in the table above is derived from robust clinical study designs. Here are the methodologies for the key trials cited:
Understanding epirubicin's mechanism of action and toxicity drivers is crucial for its application in drug development.
The diagram below illustrates the primary mechanisms of epirubicin's anti-tumor efficacy and its dose-limiting cardiotoxicity.
Research highlights several specific risk factors for epirubicin-induced toxicity [5] [6] [4]:
The following table consolidates quantitative findings from clinical studies that investigate the correlation between lean body mass (LBM) and the risk of toxicity in patients receiving Epirubicin-based chemotherapy.
| Study Cohort & Design | Body Composition Measurement Method | Key Findings on Lean Body Mass (LBM) & Toxicity |
|---|
| Early Breast Cancer (n=21) [1] Retrospective analysis of adjuvant anthracycline treatment | CT scan at L3 vertebra; Skeletal Muscle Index (SMI) calculated | • Lower baseline L3 SMI correlated with Grade 3-4 toxicities (G3-4: 33.4 vs. G0-2: 40.5 cm²/m²; p=0.028). • Sarcopenic patients (SMI ≤38.5 cm²/m²) at baseline: 38.1%; post-treatment: 47.6%. • L3 SMI was an independent predictor of severe toxicity (p=0.0282) in multivariate analysis. | | Breast Cancer (n=24) [2] Exploratory study of FEC(100) chemotherapy | CT scan analysis; muscle mass extrapolated to total LBM | • LBM associated with neutrophil nadir (r=0.5, P=0.023). • Mean LBM was significantly lower in patients with toxicity vs. without (41.6 kg vs. 56.2 kg, P=0.002). • LBM and aspartate aminotransferase (AST) explained 33% of the variance in Epirubicin clearance. |
Understanding the methodologies behind these findings is crucial for evaluating and designing related studies.
Body Composition Analysis via CT Imaging [2] [1]
Pharmacokinetic (PK) & Statistical Analysis [2] [3]
The relationship between body composition and drug effects is complex. The following diagram synthesizes the key concepts and pathways identified in the literature.
This conceptual framework illustrates how low lean body mass is linked to increased toxicity risk, primarily through its impact on drug clearance. Current body surface area (BSA) dosing often fails to account for this, potentially leading to overdosing in sarcopenic patients [3].
While evidence is compelling, several areas require further investigation to enable clinical application:
The table below summarizes the key validation parameters for an isocratic HPLC-DAD method for the simultaneous identification and quantification of Epirubicin and four other chemotherapeutic drugs, demonstrating compliance with ICH guidelines [1].
| Validation Parameter | Result / Description | ICH Guideline Demonstrated Compliance |
|---|---|---|
| Analytical Procedure | Assay/Potency and Purity [2] | ICH Q2(R2) Scope [2] |
| Linearity | R² ≥ 0.999 for all analytical curves [1] | ICH Q2(R2) Linearity [2] |
| Precision | Relative Standard Deviation (RSD) < 3% [1] | ICH Q2(R2) Precision [2] |
| Accuracy | Recovery values between 95% and 105% [1] | ICH Q2(R2) Accuracy [2] |
| Robustness | Demonstrated against small variations in column temperature, mobile phase pH, and composition [1] | ICH Q2(R2) Robustness [2] |
| Specificity | Method able to determine drug decomposition products, confirming its stability-indicating property [1] | ICH Q2(R2) Specificity [2] |
Here is the detailed methodology for the HPLC-DAD analysis as described in the research [1]:
This specific method was developed to support quality control in a hospital setting, aiming to fill stability data gaps and enable planned production of injectable drugs up to 24 hours before administration [1].
The diagram below illustrates the key stages of the analytical method validation process:
The table below summarizes key efficacy and safety data from clinical studies on epirubicin regimens.
| Regimen Type | Clinical Setting | Reported Efficacy | Key Toxicities | Notes / Evidence Level |
|---|---|---|---|---|
| FEC Combination (Fluorouracil, Epirubicin, Cyclophosphamide) [1] [2] | Advanced Breast Cancer (First-line) | Objective Response Rate (ORR): ~55%; Median overall survival: ~15-20 months [2] | Myelosuppression, cardiotoxicity, alopecia, nausea/vomiting [1] | At least as effective as standard CMF; comparable efficacy to doxorubicin-based FAC regimen [1] [2] |
| EC Combination (Epirubicin, Cyclophosphamide) [3] | Advanced Breast Cancer | ORR: 75%; Complete Response (CR): 27.5%; Median survival: 48 weeks [3] | Haematological toxicity (dose reduction needed in 70%); cardiotoxicity (10% had decreased LVEF) [3] | High-dose epirubicin (90 mg/m² max in combo) increased CR but with increased toxicity [3] |
| Epirubicin Monotherapy (High Dose-Intensity) [4] | Advanced Breast Cancer | Doubling dose intensity significantly increased CR (17% vs 5%) but no significant difference in time to progression or overall survival [4] | No significant difference in grade 3-4 toxicity with dose intensification (with Filgrastim support) [4] | Dose intensity was doubled by administering 110 mg/m² every 2 weeks instead of every 4 weeks [4] |
| Epirubicin Monotherapy (Conventional Dose) [1] [5] | Advanced Breast Cancer | Therapeutically equivalent to doxorubicin monotherapy [1] [5] | Fewer side-effects compared to doxorubicin, particularly regarding cardiotoxicity [1] [5] | - |
To contextualize the data in the table, here are the methodologies from key clinical studies.
The FEC regimen is a standard combination for advanced breast cancer. A typical protocol involves:
This study aimed to determine the maximum tolerated dose of epirubicin in combination with a fixed dose of cyclophosphamide [3].
This randomized trial investigated the impact of doubling the dose intensity of epirubicin monotherapy [4].
Epirubicin is an anthracycline that exerts cytotoxic effects through multiple mechanisms, which provides a strong rationale for its use in combinations.
Figure: Multimodal mechanism of action of epirubicin. The drug primarily targets DNA integrity through intercalation and topoisomerase II inhibition, while secondary effects via free radicals contribute to cell death.
The rationale for combination therapy leverages this multimodal mechanism:
Based on the evidence, several factors are critical for decision-making:
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